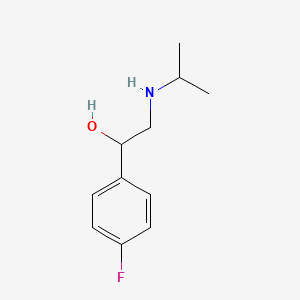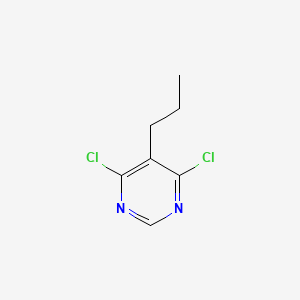
4,6-Dichloro-5-propylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-5-propylpyrimidine is a heterocyclic aromatic compound with the molecular formula C7H8Cl2N2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,6-Dichloro-5-propylpyrimidine involves the chlorination of 4,6-dihydroxypyrimidine. The process typically includes the following steps :
Formation of 4,6-dihydroxypyrimidine: This is achieved by reacting formamide, absolute ethyl alcohol, and sodium ethoxide, followed by the addition of diethyl malonate.
Chlorination: The 4,6-dihydroxypyrimidine is then chlorinated using thionyl chloride in the presence of a chlorination catalyst such as boric acid. The reaction is carried out in ethylene dichloride at reflux temperature.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The chlorination step is carefully controlled to minimize by-products and maximize the yield of this compound. The final product is typically purified by crystallization and vacuum drying .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloro-5-propylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include ammonia, primary and secondary amines, and thiols. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Oxidation and Reduction Products: These reactions can yield hydroxylated or dechlorinated derivatives.
Applications De Recherche Scientifique
4,6-Dichloro-5-propylpyrimidine has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including antiviral and anticancer agents.
Agrochemicals: The compound is used in the development of fungicides and herbicides due to its bioactive properties.
Materials Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-5-propylpyrimidine depends on its specific application:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,6-Dichloro-2-propylpyrimidine
- 2,4-Diamino-6-chloropyrimidine
- 2,4-Diamino-6-(2-hydroxyethoxy)pyrimidine
Uniqueness
4,6-Dichloro-5-propylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of chlorine atoms at positions 4 and 6 makes it more reactive towards nucleophilic substitution compared to other pyrimidine derivatives .
Propriétés
Numéro CAS |
63797-51-3 |
|---|---|
Formule moléculaire |
C7H8Cl2N2 |
Poids moléculaire |
191.05 g/mol |
Nom IUPAC |
4,6-dichloro-5-propylpyrimidine |
InChI |
InChI=1S/C7H8Cl2N2/c1-2-3-5-6(8)10-4-11-7(5)9/h4H,2-3H2,1H3 |
Clé InChI |
PZYFPCIJYWJJSF-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(N=CN=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



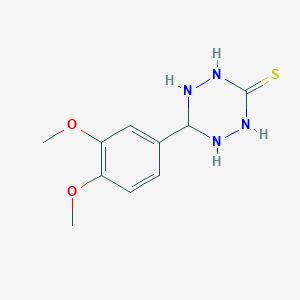
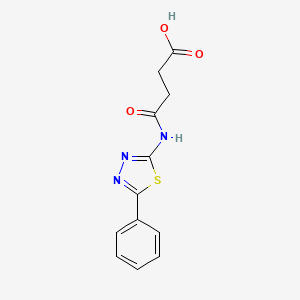
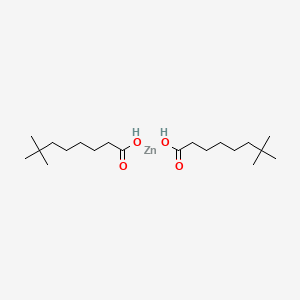
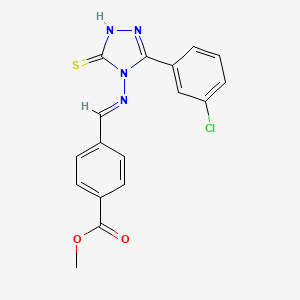

![3-[(3-Methylphenyl)methyl]oxolane-2,5-dione](/img/structure/B15087925.png)
![N-[(3Z,4Z)-4-(azepan-2-ylidene)-5-oxo-1-phenylpyrazolidin-3-ylidene]-2-methoxybenzamide](/img/structure/B15087926.png)
![Furan, 2,5-bis[1-(2-furanyl)-1-methylethyl]-](/img/structure/B15087930.png)
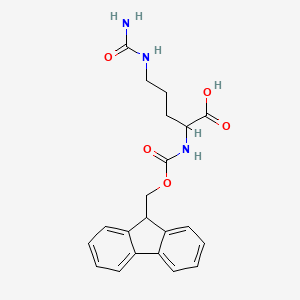
![4-(4-bromophenyl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B15087946.png)
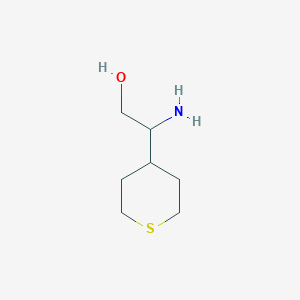
![1-[(3-Fluorophenyl)methyl]piperazin-2-one](/img/structure/B15087958.png)
